2-(4-Methoxy-3-methyl-benzyl)-2H-pyrazol-3-ylamine
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Overview
Description
2-(4-Methoxy-3-methyl-benzyl)-2H-pyrazol-3-ylamine is an organic compound that features a pyrazole ring substituted with a methoxy-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methyl-benzyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and hydrazine hydrate.
Formation of Pyrazole Ring: The aldehyde group of 4-methoxy-3-methylbenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazole ring.
Amination: The pyrazole ring is then aminated to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methyl-benzyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-methylbenzoic acid.
Scientific Research Applications
2-(4-Methoxy-3-methyl-benzyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methyl-benzyl)-2H-pyrazol-3-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.
2-Methyl-4-anisaldehyde: Another compound with a similar structure but different functional groups.
Uniqueness
2-(4-Methoxy-3-methyl-benzyl)-2H-pyrazol-3-ylamine is unique due to the presence of both a pyrazole ring and a methoxy-methylbenzyl group. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(3-4-11(9)16-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3 |
InChI Key |
XPERXIZVQNFMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C(=CC=N2)N)OC |
Origin of Product |
United States |
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